molecular formula C16H16O4 B1473724 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid CAS No. 400750-26-7

3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

Cat. No. B1473724
M. Wt: 272.29 g/mol
InChI Key: YTNZLCVVSIDKMB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of DBC consists of a biphenyl core with a carboxylic acid group at one end and a 1,3-dioxolane ring at the other. The exact structure can be confirmed using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of DBC, such as its melting point, boiling point, and density, are not provided in the search results . These properties can be determined using standard laboratory techniques.

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of organotin carboxylates and related complexes, where 3'-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid or structurally similar compounds serve as ligands. These studies explore the formation of novel organotin carboxylates with potential applications in material science and catalysis. For instance, Xiao et al. (2019) studied the self-assembly of organotin carboxylates with dioxolan-related ligands, revealing complex structures with hexanuclear cages and potential fluorescence and antitumor activities (Xiao et al., 2019).

Catalysis and Reaction Mechanisms

Research has also focused on the catalytic properties and reaction mechanisms involving dioxolan derivatives. For example, investigations on heterogeneously catalysed condensations of glycerol to cyclic acetals, highlighting the potential of dioxolan-based compounds as intermediates in synthesizing valuable chemicals from renewable resources (Deutsch et al., 2007).

Polymer Science

In the field of polymer science, the compound has been utilized as a monomer or intermediate for synthesizing novel polymeric materials. For example, Bueno et al. (2009) reported on monomers derived from l-ascorbic and d-isoascorbic acids for the synthesis of novel polymers, demonstrating the versatility of dioxolan derivatives in designing polymers with potential biomedical applications (Bueno et al., 2009).

Materials Chemistry

The compound and its derivatives have been explored for their role in materials chemistry, including the development of coordination polymers with unique properties. For instance, Shim et al. (2010) used a tricarboxylic acid derivative in constructing supramolecular networks, highlighting the potential of dioxolan derivatives in materials science for creating high-density packing structures with optimized hydrogen bonding (Shim et al., 2010).

properties

IUPAC Name

3-[3-(1,3-dioxolan-2-yl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(18)13-5-1-3-11(9-13)12-4-2-6-14(10-12)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEPYQJRVNKIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589679
Record name 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

CAS RN

400750-26-7
Record name 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
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3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
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3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
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3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
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3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
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3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

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